amine, also known as IRL790 or mesdopetam, is a synthetic compound investigated for its potential therapeutic benefits in addressing motor and psychiatric complications in Parkinson's disease []. It belongs to a novel class of dopamine transmission modulators designed with physicochemical properties similar to dopamine agonists [].
While the provided papers don't detail the specific synthesis of IRL790, they offer insights into synthesizing similar compounds. For instance, Prochloraz, a structurally related fungicide, can be synthesized with amine as an intermediate []. The synthesis involves reacting triphosgene, imidazole, and the intermediate, which is obtained through a two-step reaction from 2,4-dichlorophenol [].
Another study investigates synthesizing 1-{N-Propyl-N-[2-(2,4-dichlorophenoxy)ethyl]}carbamoylimidazole []. This synthesis uses N-propyl-N-[2-(2,4-dichlorophenoxy)ethyl]carbamoylchloride and optimizes reaction conditions like solvent, reactant ratios, base type and concentration, and temperature [].
These studies highlight the importance of optimizing reaction conditions in synthesizing compounds with amine-like structures.
IRL790 acts as a preferential dopamine D3 receptor antagonist []. Its mechanism of action is hypothesized to involve the modulation of dopamine transmission in a way that balances aberrant motor phenotypes []. This balancing effect is observed in its ability to reduce L-DOPA-induced dyskinesias in a rodent model of Parkinson's disease and attenuate psychostimulant-induced locomotor hyperactivity [].
Studies show that IRL790 increases dopamine metabolites and extracellular dopamine levels, similar to atypical antipsychotics []. Additionally, it uniquely increases frontal cortex immediate early genes and elevates extracellular acetylcholine levels in the prefrontal cortex and ventral hippocampus [].
The primary application of amine in scientific research is its investigation as a potential therapeutic agent for Parkinson's disease []. Preclinical studies highlight its potential to alleviate both motor and psychiatric complications associated with the disease without negatively impacting normal motor performance [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: